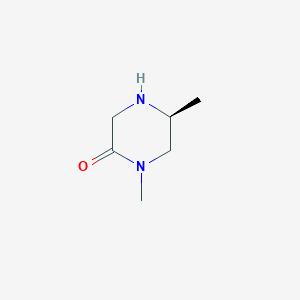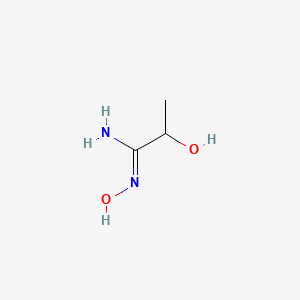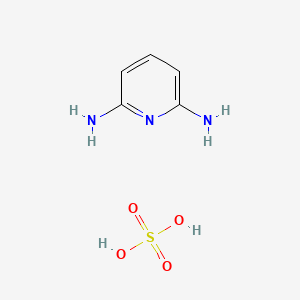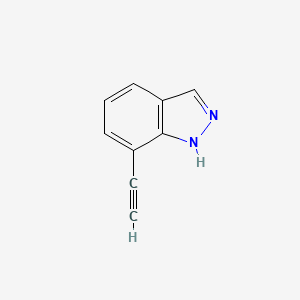
(S)-1,5-Dimethylpiperazin-2-one
Übersicht
Beschreibung
This usually involves the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves the chemical reactions used to synthesize the compound, including the reactants, conditions, and catalysts used.Molecular Structure Analysis
This involves the analysis of the compound’s molecular structure using techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, density, and chemical stability.Wissenschaftliche Forschungsanwendungen
-
Bioelectronic Applications
- Field : Materials Chemistry
- Application Summary : This compound could potentially be used in the development of a novel hybrid material known as polypyrrole/poly (3-dodecylthiophene)/polyacrylamide (PPDA). This material has robust mechanical strength, electrical performance, and biocompatibility .
- Methods of Application : The integration of polypyrrole/poly (3-dodecylthiophene) (PPy/PDDT) with polyacrylamide (PAAm) forms a distinctive aerogel network within the hydrogel, resulting in the formation of the PPDA hybrid .
- Results : The PPDA hybrid exhibits remarkable electrochemical performance, with a specific capacitance of 149.6 F/g at 1 A/g current density and a capacitance retention of 82.3% after 1000 cycles at 5 A/g . It maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Application Summary : “(S)-1,5-Dimethylpiperazin-2-one” hydrochloride could potentially be used in chemical synthesis, given its specific molecular weight and structure .
- Methods of Application : The specific methods of application would depend on the particular synthesis process. This could involve various chemical reactions, purification processes, and analytical techniques .
- Results : The results would depend on the specific synthesis process and the desired end product .
-
Bioelectronic Applications
- Field : Materials Chemistry
- Application Summary : This compound could potentially be used in the development of a novel hybrid material known as polypyrrole/poly (3-dodecylthiophene)/polyacrylamide (PPDA). This material has robust mechanical strength, electrical performance, and biocompatibility .
- Methods of Application : The integration of polypyrrole/poly (3-dodecylthiophene) (PPy/PDDT) with polyacrylamide (PAAm) forms a distinctive aerogel network within the hydrogel, resulting in the formation of the PPDA hybrid .
- Results : The PPDA hybrid exhibits remarkable electrochemical performance, with a specific capacitance of 149.6 F/g at 1 A/g current density and a capacitance retention of 82.3% after 1000 cycles at 5 A/g . It maintains stable electrochemical performance even after folding at angles of 90° and 135° and stretching to 50% strain for 30 cycles .
-
Chemical Synthesis
- Field : Chemical Synthesis
- Application Summary : “(S)-1,5-Dimethylpiperazin-2-one” hydrochloride could potentially be used in chemical synthesis, given its specific molecular weight and structure .
- Methods of Application : The specific methods of application would depend on the particular synthesis process. This could involve various chemical reactions, purification processes, and analytical techniques .
- Results : The results would depend on the specific synthesis process and the desired end product .
Safety And Hazards
This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.
Zukünftige Richtungen
This involves identifying areas of ongoing research or potential future research involving the compound.
Eigenschaften
IUPAC Name |
(5S)-1,5-dimethylpiperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXCFTFFNGQODI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=O)CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(C(=O)CN1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659973 | |
| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1,5-Dimethylpiperazin-2-one | |
CAS RN |
1068149-94-9 | |
| Record name | (5S)-1,5-Dimethylpiperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{4-[(2E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387584.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1387588.png)
![8-aMino-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B1387589.png)
![3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B1387591.png)

![4-cyano-5-ethyl-3-(2'-fluoro-[1,1'-biphenyl]-4-yl)-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1387595.png)






![N-Cbz-2-azabicyclo[2.2.1]heptan-7-one](/img/structure/B1387603.png)